molecular formula C5H6N2O B161398 1-(1H-Pyrazol-1-yl)ethanone CAS No. 10199-64-1

1-(1H-Pyrazol-1-yl)ethanone

Cat. No. B161398
CAS RN: 10199-64-1
M. Wt: 110.11 g/mol
InChI Key: PGFTUYZICNEFJQ-UHFFFAOYSA-N
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Description

“1-(1H-Pyrazol-1-yl)ethanone” is a chemical compound with the molecular formula C5H6N2O . It is also known as "1-acetyl-1H-pyrazole" .


Synthesis Analysis

Pyrazole derivatives, including “this compound”, have been synthesized through various methods. One such method involves the reaction of α,β-ethylenic ketones with hydrazine derivatives to form pyrazolines, which, after removal of the leaving group, yield the desired pyrazoles . Another approach involves the design and synthesis of compounds containing 1-methylindol and 1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone skeletons .


Molecular Structure Analysis

The molecular structure of “this compound” has been analyzed in various studies. The compound has a molecular weight of 110.1139 and its IUPAC Standard InChI is "InChI=1S/C5H6N2O/c1-4(8)5-2-6-7-3-5/h2-3H,1H3, (H,6,7)" .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the retrieved papers, pyrazole derivatives have been noted for their broad range of chemical and biological properties .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 110.12 . Its IUPAC name is “1-acetyl-1H-pyrazole” and its InChI code is "1S/C5H6N2O/c1-5(8)7-4-2-3-6-7/h2-4H,1H3" .

Scientific Research Applications

Transformations and Synthesis

  • Hydrazinolysis of derivatives of 1-(1H-Pyrazol-1-yl)ethanone leads to the formation of specific hydrazone compounds. This process has been detailed through studies on compounds like 3-nitropyridin-4(1H)-one and its derivatives (Smolyar, 2010).
  • A study on the solid-state and electronic structure of 4-acetylpyrazole, a derivative of this compound, revealed insights into its crystal structure and intermolecular interactions (Frey et al., 2014).
  • Novel 1,5-diaryl-1H-pyrazol-3-oxy derivatives containing this compound have been synthesized, showing potential fungicidal activities (Liu et al., 2012).

Structural and Molecular Analysis

  • Investigations into the molecular structure, vibrational frequencies, and vibrational assignments of derivatives of this compound have provided insights into their chemical bonding and potential applications in nonlinear optics and as anti-neoplastic agents (Mary et al., 2015).

Antimicrobial and Cytotoxicity Studies

  • Some heterocyclic compounds bearing this compound motifs have been synthesized and shown to possess significant antimicrobial activity against various microorganisms (Desai et al., 2017).
  • Studies on new pyrazole-containing oxime ester derivatives have indicated potential anticancer properties, exhibiting selective toxicity to neuroblastoma cells (Karakurt et al., 2021).

Future Directions

The future directions for research on “1-(1H-Pyrazol-1-yl)ethanone” and related compounds could involve further exploration of their pharmacological properties , potential as CCR1 antagonists , and their synthesis methods . Additionally, the development of novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions are expected to show satisfactory efficacy and safety profiles .

properties

IUPAC Name

1-pyrazol-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c1-5(8)7-4-2-3-6-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGFTUYZICNEFJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40338470
Record name 1-(1H-Pyrazol-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10199-64-1
Record name 1-(1H-Pyrazol-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10199-64-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the spatial arrangement of the 2,4-dichlorophenoxy and 1H-pyrazole groups in 2-(2,4-Dichlorophenoxy)-1-(1H-pyrazol-1-yl)ethanone?

A1: The 2,4-dichlorophenoxy and 1H-pyrazole groups in this molecule are not coplanar. Instead, they adopt a dihedral angle of 64.17° relative to each other. [] This non-planar conformation could influence the molecule's interactions with other molecules and its overall chemical behavior.

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